molecular formula C19H19NO5 B2672538 N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-(3-methoxyphenyl)acetamide CAS No. 2309222-23-7

N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-(3-methoxyphenyl)acetamide

Cat. No.: B2672538
CAS No.: 2309222-23-7
M. Wt: 341.363
InChI Key: NPHGJXZSPSAIQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2-(3-methoxyphenyl)acetamide is a synthetic organic compound that features a bifuran moiety, a hydroxyethyl group, and a methoxyphenyl acetamide structure. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name

N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]-2-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c1-23-14-5-2-4-13(10-14)11-19(22)20-12-15(21)16-7-8-18(25-16)17-6-3-9-24-17/h2-10,15,21H,11-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPHGJXZSPSAIQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)NCC(C2=CC=C(O2)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the bifuran moiety: This can be achieved through the coupling of furan derivatives.

    Introduction of the hydroxyethyl group: This step may involve the reaction of the bifuran compound with an appropriate hydroxyethylating agent under controlled conditions.

    Acetamide formation: The final step could involve the reaction of the intermediate with 3-methoxyphenyl acetic acid or its derivatives to form the acetamide linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.

    Reduction: The acetamide group can be reduced to form an amine.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could yield an amine.

Scientific Research Applications

N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2-(3-methoxyphenyl)acetamide may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigation of its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Use in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2-(3-methoxyphenyl)acetamide would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxyethyl)-2-(3-methoxyphenyl)acetamide: Lacks the bifuran moiety.

    N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)acetamide: Lacks the methoxyphenyl group.

    2-(3-methoxyphenyl)acetamide: Lacks both the bifuran and hydroxyethyl groups.

Uniqueness

N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2-(3-methoxyphenyl)acetamide is unique due to the presence of both the bifuran moiety and the methoxyphenyl acetamide structure, which may confer distinct chemical and biological properties compared to similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.